n-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-n-phenylacetamide

Drug-likeness Lipophilicity Physicochemical profiling

N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide (CAS 4497-73-8) is a synthetic, 2,3-disubstituted 1,4-naphthoquinone derivative that serves as a tertiary amide analog within the broader class of chloro-naphthoquinone pharmacophores. It features a chlorine atom at the 3-position and an N-phenylacetamido group at the 2-position, fundamentally distinguishing its chemical architecture from simpler primary or secondary amide variants such as 2-acetylamino-3-chloro-1,4-naphthoquinone (NP-313).

Molecular Formula C18H12ClNO3
Molecular Weight 325.7 g/mol
CAS No. 4497-73-8
Cat. No. B14943278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-n-phenylacetamide
CAS4497-73-8
Molecular FormulaC18H12ClNO3
Molecular Weight325.7 g/mol
Structural Identifiers
SMILESCC(=O)N(C1=CC=CC=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl
InChIInChI=1S/C18H12ClNO3/c1-11(21)20(12-7-3-2-4-8-12)16-15(19)17(22)13-9-5-6-10-14(13)18(16)23/h2-10H,1H3
InChIKeyJKGOZYRVAYGIJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer's Guide to N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide (CAS 4497-73-8) Selection and Sourcing


N-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide (CAS 4497-73-8) is a synthetic, 2,3-disubstituted 1,4-naphthoquinone derivative that serves as a tertiary amide analog within the broader class of chloro-naphthoquinone pharmacophores. It features a chlorine atom at the 3-position and an N-phenylacetamido group at the 2-position, fundamentally distinguishing its chemical architecture from simpler primary or secondary amide variants such as 2-acetylamino-3-chloro-1,4-naphthoquinone (NP-313). Its calculated physicochemical properties—including a consensus LogP of 3.57 and a topological polar surface area (TPSA) of 54.45 Ų —place it within a differentiated chemical space from both the more hydrophilic NP-313 (LogP ~2.04) and the more lipophilic 2-anilino-3-chloro-1,4-naphthoquinone (LogP ~3.63). This compound is primarily utilized as a high-purity building block or reference standard for structure–activity relationship (SAR) exploration, drug metabolism prediction, and as a key intermediate for synthesizing conformationally restricted antithrombotic or biomarker-targeting probe candidates.

Why CAS 4497-73-8 Cannot Be Generically Substituted by Other 2-Substituted-3-chloro-1,4-naphthoquinones


The in-class analogs 2-acetylamino-3-chloro-1,4-naphthoquinone (NP-313) and 2-anilino-3-chloro-1,4-naphthoquinone share the 3-chloro-1,4-naphthoquinone core but diverge critically at the 2-position substituent, resulting in non-interchangeable pharmacokinetic and pharmacodynamic profiles. The target compound's N-phenylacetamido group is a tertiary amide that eliminates the hydrogen-bond donor (HBD) present in NP-313, lowering the TPSA by ~8.8 Ų and raising the LogP by approximately 1.5 log units relative to NP-313. These quantifiable shifts predict fundamentally different passive membrane permeability, aqueous solubility, and metabolic stability . Unlike the primary aniline derivative, the target compound's N-acetyl moiety electronically deactivates the nitrogen, substantially altering redox cycling propensity and irreversible binding to nucleophilic targets. SAR studies across 2-alkyl/arylcarboxamido-3-chloro-1,4-naphthoquinones demonstrate that even minor substituent modifications (e.g., N-phenyl vs. N-alkyl) profoundly modulate antiplatelet, anti-inflammatory, and antiallergic activities, confirming that in-class compounds cannot be assumed to be interchangeable [1].

CAS 4497-73-8: Quantifiable Head-to-Head Property Comparisons vs. Closest Naphthoquinone Analogs


Physicochemical Differentiation: Consensus LogP and Lipophilicity vs. NP-313 and 2-Anilino Analog

The target compound, N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-N-phenylacetamide, exhibits a consensus LogP of 3.57, positioning it between the more hydrophilic NP-313 (LogP 2.04) and the more lipophilic 2-anilino-3-chloro-1,4-naphthoquinone (LogP ~3.63) . This ~1.5 log unit increase over NP-313 corresponds to a theoretical ~30-fold increase in octanol–water partition coefficient, predicting significantly enhanced membrane permeability. Conversely, its logP is 0.06 units lower than the 2-anilino analog, suggesting slightly better aqueous solubility while retaining high membrane affinity. These quantifiable differences directly inform the selection of this compound for applications requiring balanced lipophilicity—neither the excessive hydrophilicity that limits CNS penetration nor the excessive lipophilicity that promotes promiscuous protein binding and poor solubility.

Drug-likeness Lipophilicity Physicochemical profiling

Hydrogen-Bond Donor (HBD) Elimination and TPSA Reduction vs. NP-313

Replacement of the primary amide NH in NP-313 with an N-phenyl substituent in the target compound eliminates the sole hydrogen-bond donor (HBD count: 0 vs. 1) and reduces the topological polar surface area from 63.24 Ų to 54.45 Ų . The absence of an HBD and the lower TPSA are consistent with predictions of enhanced passive transcellular permeability and reduced susceptibility to P-glycoprotein efflux, as TPSA values below 60 Ų are generally associated with favorable oral absorption and blood–brain barrier penetration [1]. In contrast, NP-313's HBD and higher TPSA suggest greater aqueous solubility but potentially lower membrane transit. These structural distinctions provide a clear physico-chemical rationale for selecting the target compound when permeability is a critical design parameter over aqueous solubility.

ADME prediction Membrane permeability TPSA

Chemical Stability: Tertiary N-Phenylacetamide vs. Primary Acetamide in NP-313

N-Substitution in the target compound transforms the acetamide group into a tertiary amide, which is inherently more resistant to enzymatic hydrolysis by amidases than the secondary acetamide present in NP-313 [1]. Although direct comparative in vitro metabolic stability data for these specific compounds are not available, the well-established structure–metabolism relationship for N-substituted acetamides indicates that N-phenylation significantly reduces hydrolytic clearance. This property makes the target compound a more suitable choice for experiments requiring sustained compound exposure, such as chronic in vivo dosing or prolonged enzymatic assays, compared to NP-313, which is more susceptible to rapid amide hydrolysis.

Chemical stability Metabolic stability prediction Drug design

Optimal Research and Procurement Scenarios for CAS 4497-73-8 Based on Quantitative Differentiation


Cell-Based Permeability Screening and Intracellular Target Engagement Assays

Procure this compound when conducting permeability-limited cellular assays requiring efficient passive membrane transit. Its TPSA of 54.45 Ų and zero H-bond donors are consistent with favorable permeability profiles defined in CNS drug design guidelines [1], making it particularly suitable for intracellular target engagement studies where NP-313 (TPSA = 63.24 Ų, HBD = 1) would be predicted to exhibit lower membrane penetration. Select this compound as the permeability-optimized member of the chloro-naphthoquinone series for evaluating concentration–response relationships in cell-based models such as platelet aggregation inhibition, cancer cell viability, or enzyme occupancy assays.

Structure–Activity Relationship (SAR) Expansion of 2,3-Disubstituted Naphthoquinone Libraries

Use this compound as a key tertiary amide reference standard within SAR campaigns exploring the biological impact of N-substitution on the 1,4-naphthoquinone scaffold. The established SAR literature for 2-alkyl/arylcarboxamido-3-chloro-1,4-naphthoquinones demonstrates that N-substituent variation profoundly modulates antiplatelet, anti-inflammatory, and antiallergic activities [2]. Incorporating this N-phenylacetamido variant into screening libraries allows systematic comparison with the parent NP-313 (secondary amide) and the 2-anilino analog, enabling deconvolution of electronic, steric, and hydrogen-bonding contributions for rational lead optimization.

Metabolic Stability Optimization in Naphthoquinone-Derived Probe or Lead Series

Select this compound when designing metabolically resilient naphthoquinone probes for extended in vitro or preliminary in vivo studies. N-Phenyl substitution on the acetamide nitrogen generates a tertiary amide that is predicted to be substantially less susceptible to amidase-mediated hydrolysis than the secondary acetamide in NP-313, based on well-established structure–metabolism relationships for amide-containing drugs [3]. This property is critical when sustained target exposure is required and amide bond cleavage has been identified as a primary metabolic liability in earlier-generation analogs. Researchers pursuing antithrombotic or biomarker-detection applications where NP-313 has proven mechanistically promising but pharmacokinetically limited should prioritize this compound for lead progression studies.

Physicochemical Benchmarking in Drug-Likeness Profiling and QSAR Modeling

Deploy this compound as a reference standard for benchmarking computational drug-likeness models due to its intermediate property profile within the chloro-naphthoquinone series. With a LogP of 3.57, it sits midway between the more hydrophilic NP-313 (LogP ~2.04) and the more lipophilic 2-anilino-3-chloro-1,4-naphthoquinone (LogP ~3.63) . This intermediate lipophilicity, combined with its zero HBD count, makes it an ideal calibration compound for validating in silico ADME prediction algorithms, developing QSAR models for membrane permeability, and establishing structure–property relationship (SPR) trends across naphthoquinone chemical space.

Quote Request

Request a Quote for n-(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-n-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.